3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with an acetyl group and a furan ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the acetyl group: The acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the furan ring: This step involves the reaction of the intermediate with a furan derivative, often under acidic or basic conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide depends on its application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The sulfonamide group can act as a nucleophile or electrophile, participating in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)ethyl)benzenesulfonamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
3-acetylbenzenesulfonamide:
Uniqueness
3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the furan ring and the acetyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-acetyl-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBIWLVMPAWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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